N-[(4-bromophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine N-[(4-bromophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine
Brand Name: Vulcanchem
CAS No.: 2640830-63-1
VCID: VC11835113
InChI: InChI=1S/C17H18BrN5O/c18-13-5-3-12(4-6-13)8-19-16-15-17(21-10-20-16)23(11-22-15)9-14-2-1-7-24-14/h3-6,10-11,14H,1-2,7-9H2,(H,19,20,21)
SMILES: C1CC(OC1)CN2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)Br
Molecular Formula: C17H18BrN5O
Molecular Weight: 388.3 g/mol

N-[(4-bromophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine

CAS No.: 2640830-63-1

Cat. No.: VC11835113

Molecular Formula: C17H18BrN5O

Molecular Weight: 388.3 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-bromophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine - 2640830-63-1

Specification

CAS No. 2640830-63-1
Molecular Formula C17H18BrN5O
Molecular Weight 388.3 g/mol
IUPAC Name N-[(4-bromophenyl)methyl]-9-(oxolan-2-ylmethyl)purin-6-amine
Standard InChI InChI=1S/C17H18BrN5O/c18-13-5-3-12(4-6-13)8-19-16-15-17(21-10-20-16)23(11-22-15)9-14-2-1-7-24-14/h3-6,10-11,14H,1-2,7-9H2,(H,19,20,21)
Standard InChI Key MDWHQBGTRXRAGW-UHFFFAOYSA-N
SMILES C1CC(OC1)CN2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)Br
Canonical SMILES C1CC(OC1)CN2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)Br

Introduction

N-[(4-bromophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a synthetic organic compound classified as a purine derivative. It features a bromophenyl group and an oxolan-2-ylmethyl group attached to a purine ring, which is significant in various biochemical interactions. This compound is of interest in medicinal chemistry and pharmacology due to its potential therapeutic applications.

Synthesis Methods

The synthesis of N-[(4-bromophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine typically involves several key steps:

  • Formation of the Bromophenyl Intermediate: This involves the bromination of aniline to form 4-bromoaniline.

  • Purine Ring Formation: Cyclization reactions are used to create the purine structure.

  • Attachment of the Oxolan Group: Alkylation with oxolan derivatives under basic conditions finalizes the synthesis.

Industrial production may optimize these synthetic routes using advanced catalysts and purification techniques such as recrystallization and chromatography to enhance yield and purity.

Chemical Reactions

N-[(4-bromophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine can undergo various chemical reactions:

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionAminesBasic conditions (e.g., sodium hydroxide)

These reactions can yield derivatives with varying biological activities, enhancing the compound's utility in research and development.

Biological Activity and Applications

The mechanism of action for N-[(4-bromophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine involves interactions with specific molecular targets, such as enzymes and receptors. It may inhibit kinase activity or interfere with DNA replication processes, contributing to its potential therapeutic effects in cancer treatment and other diseases.

Biological ActivityDescription
Anticancer ActivityPotential to inhibit cancer cell growth through enzyme inhibition
Antiviral PropertiesMay interfere with viral replication processes
Enzyme InhibitionCan inhibit specific enzymes involved in metabolic pathways

Research Findings and Future Directions

Research on purine derivatives like N-[(4-bromophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine highlights their potential in medicinal chemistry. Future studies should focus on optimizing synthesis methods, exploring additional biological activities, and developing therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator